molecular formula C22H21NO3 B337470 N-benzhydryl-3,4-dimethoxybenzamide

N-benzhydryl-3,4-dimethoxybenzamide

Cat. No.: B337470
M. Wt: 347.4 g/mol
InChI Key: UCERHXQSFRMAAB-UHFFFAOYSA-N
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Description

N-benzhydryl-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H21NO3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

N-benzhydryl-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H21NO3/c1-25-19-14-13-18(15-20(19)26-2)22(24)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24)

InChI Key

UCERHXQSFRMAAB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

The most common approach involves converting 3,4-dimethoxybenzoic acid to its acid chloride, followed by reaction with benzhydrylamine.

Procedure :

  • Activation : 3,4-Dimethoxybenzoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 1.5 eq) in anhydrous dichloromethane (DCM) under nitrogen for 4–6 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,4-dimethoxybenzoyl chloride as a pale-yellow oil.

  • Amide Formation : The acid chloride is dissolved in DCM and added dropwise to a solution of benzhydrylamine (1.2 eq) and triethylamine (TEA, 2.0 eq) at 0–5°C. The mixture is stirred for 12–24 hours at room temperature.

  • Workup : The reaction is quenched with water, and the organic layer is washed with 5% HCl, NaHCO₃, and brine. The product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield75–82%
Purity (HPLC)>98%
Reaction Time12–24 hours
SolventDichloromethane

Characterization :

  • IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.87 (s, 6H, OCH₃), 6.85–7.45 (m, 12H, aromatic), 8.10 (s, 1H, NH).

  • MS (ESI+) : m/z 347.4 [M+H]⁺.

Coupling Reagent-Assisted Amide Bond Formation

EDCI/HOBt Protocol

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents are employed.

Procedure :

  • Activation : 3,4-Dimethoxybenzoic acid (1.0 eq), EDCI (1.3 eq), and HOBt (1.3 eq) are dissolved in DMF under nitrogen. The mixture is stirred at 0°C for 30 minutes.

  • Amine Addition : Benzhydrylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 18–36 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via silica gel chromatography.

Key Data :

ParameterValue
Yield68–74%
Purity (HPLC)>95%
Reaction Time18–36 hours
SolventDimethylformamide (DMF)

Advantages :

  • Avoids formation of corrosive HCl gas.

  • Suitable for heat-sensitive substrates.

Alternative Routes and Optimization

Solid-Phase Synthesis

Patent literature describes solid-supported methods for benzamides, though adaptations for N-benzhydryl derivatives remain unexplored.

Critical Analysis of Methodologies

Yield and Scalability

  • Acid Chloride Route : High yields (75–82%) but requires handling corrosive reagents. Scalable to multi-kilogram batches.

  • EDCI/HOBt Route : Moderate yields (68–74%) with easier workup. Preferred for lab-scale synthesis.

Purity and Byproducts

  • Major byproducts include unreacted acid chloride (traces <2%) and dimerized amides. Recrystallization or column chromatography effectively removes impurities.

Industrial Applications and Patent Landscape

  • Antimicrobial Agents : N-Benzhydryl benzamides inhibit bacterial efflux pumps, as seen in analogues targeting multidrug-resistant pathogens.

  • Neurological Therapeutics : Structural analogs (e.g., Itopride) are prokinetic agents, suggesting potential applications in gastrointestinal motility disorders.

Patent Insights :

  • US4960939A and WO2016071920A2 highlight methodologies for functionalizing benzamide cores, though direct claims for N-benzhydryl-3,4-dimethoxybenzamide are absent.

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